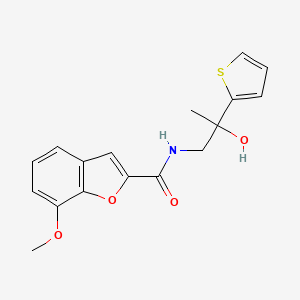

![molecular formula C14H16Cl2N2O2 B2632291 {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353497-18-3](/img/structure/B2632291.png)

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

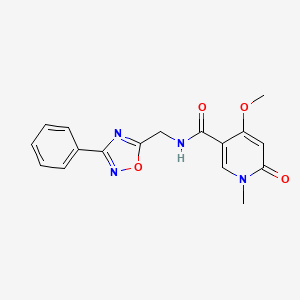

“{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is a chemical compound with the formula C14H16Cl2N2O2 and a molecular weight of 315.2 . It is offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a hydrazine group via an ether linkage, which in turn is connected to a chlorophenoxy group .Chemical Reactions Analysis

Hydrazine derivatives, such as “this compound”, can undergo a variety of chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazones are converted to the corresponding alkane by reaction with a base and heat .Applications De Recherche Scientifique

Monoamine Oxidase Inhibitors in Hypertension

Hydrazine derivatives, such as 1-isonicotinyl-2-isopropyl hydrazine and others, have been found to possess antihypertensive effects in humans, indicating their potential application in the treatment of hypertension. These inhibitors primarily cause postural hypotension and their action could be potentiated by other medications. The antihypertensive action of these compounds could not be directly correlated with their potency as monoamine oxidase inhibitors, suggesting a complex mechanism of action (Maxwell, Bernstein, Roth, & Kleeman, 1960).

Stability in Liquid Dosage Forms

Stability considerations are crucial in the preparation of liquid dosage forms extemporaneously prepared from commercially available products, including hydrazine derivatives. The study emphasizes the importance of considering the stability of the entire formulation, highlighting interactions between the drug substance and excipients that can affect stability. This research is critical for ensuring the safety and efficacy of liquid dosage forms prepared extemporaneously (Glass & Haywood, 2006).

Cancer Risk with Hydrazine Exposure

Hydrazines, including specific derivatives, are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. This review evaluates the carcinogenic action of hydrazines in humans, discussing the correlation between hydrazine exposure and cancer development, emphasizing the need for careful consideration in their use and handling (Tóth, 1994).

Genotoxic Impurities in Pharmaceuticals

Hydrazine, hydrazides, and hydrazones are among the genotoxic impurities that require careful analysis and control in pharmaceuticals. This review offers guidance on analytical approaches for controlling such impurities, underlining the importance of selecting appropriate techniques to ensure drug safety and compliance with regulatory standards (Elder, Snodin, & Teasdale, 2011).

Antitubercular Activity of Hydrazine Derivatives

Hydrazine derivatives have shown significant anti-tubercular activity, with certain compounds demonstrating efficacy comparable to existing treatments for Mycobacterium tuberculosis. This research highlights the potential of hydrazine derivatives in the development of new anti-tuberculosis drugs, emphasizing the importance of structural modification for enhancing efficacy and reducing toxicity (Asif, 2014).

Propriétés

IUPAC Name |

[4-[2-(3-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c15-11-2-1-3-14(10-11)19-9-8-18-13-6-4-12(17-16)5-7-13;/h1-7,10,17H,8-9,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIXGUKIPFNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCOC2=CC=C(C=C2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)

![N-methyl-4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2632222.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)